molecular formula C9H10O3 B1180024 protein 60K, Chlamydia trachomatis CAS No. 138930-07-1

protein 60K, Chlamydia trachomatis

Cat. No.: B1180024
CAS No.: 138930-07-1
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Description

Contextualization within Chlamydia trachomatis Pathobiology

Chlamydia trachomatis is a Gram-negative bacterium with a unique biphasic developmental cycle, alternating between an infectious, non-replicating elementary body (EB) and a non-infectious, replicating reticulate body (RB). immunology.org The bacterium is a major cause of sexually transmitted infections and trachoma, the leading infectious cause of preventable blindness worldwide. frontiersin.org

The immune response to C. trachomatis is a double-edged sword. While a robust cell-mediated immune response, particularly involving interferon-gamma (IFN-γ), is crucial for clearing the infection, an aberrant or persistent inflammatory response can lead to significant tissue damage. nih.govoup.com This is where cHSP60 comes to the forefront.

During periods of stress, such as nutrient deprivation or attack by the host immune system, C. trachomatis can enter a persistent, non-replicative state. nih.govnih.gov In this persistent form, the expression of many chlamydial genes is downregulated, with the notable exception of the gene encoding cHSP60, which is significantly upregulated. nih.govnih.govusp.br This increased production and release of cHSP60 is believed to be a key driver of the immunopathology associated with chronic chlamydial infections. nih.gov

The host immune response to cHSP60 has been implicated in the development of serious sequelae, including pelvic inflammatory disease (PID), tubal factor infertility (TFI), ectopic pregnancy, and scarring trachoma. oup.comnih.govoup.comcdc.gov Studies have shown a strong correlation between elevated antibody levels to cHSP60 and these chronic conditions. nih.govcdc.govnih.gov Furthermore, cHSP60 can elicit a potent pro-inflammatory response in the host, contributing to the tissue damage and scarring that characterize these diseases. nih.govasm.org For instance, inoculation of cHSP60 in animal models has been shown to induce inflammatory responses similar to those seen in human chlamydial salpingitis and trachoma. nih.govasm.org

Interestingly, the immune response to cHSP60 can also have a regulatory role. Some studies suggest that cHSP60 can induce the production of anti-inflammatory cytokines like interleukin-10 (IL-10), potentially influencing the balance between protective and pathogenic immune responses. nih.gov This dual role highlights the complexity of cHSP60's involvement in chlamydial pathogenesis.

Table 1: Research Findings on cHSP60 in Chlamydia trachomatis Pathobiology

Finding Implication in Pathobiology References
Upregulated during persistent infections Contributes to chronic inflammation and tissue damage. nih.govnih.govusp.br
Elicits strong pro-inflammatory responses A key factor in the immunopathology of chlamydial diseases. nih.govasm.org
Associated with severe disease sequelae Elevated anti-cHSP60 antibodies are linked to PID, TFI, and trachoma. oup.comnih.govoup.comcdc.gov
Can induce both pro- and anti-inflammatory cytokines Plays a complex, dual role in modulating the host immune response. nih.gov
Induces apoptosis in cervical epithelial cells May contribute to the pathogenesis of infertility. sigmaaldrich.comsigmaaldrich.com

Nomenclature and Classification within the Heat Shock Protein Family

Protein 60K from Chlamydia trachomatis is formally known as chlamydial heat shock protein 60 (cHSP60). It belongs to the GroEL family of chaperonins, which are a highly conserved class of heat shock proteins found in nearly all organisms. cdc.govasm.org Heat shock proteins (HSPs) are a group of proteins that are produced by cells in response to exposure to stressful conditions. Their primary function is to act as molecular chaperones, assisting in the proper folding of other proteins, preventing protein aggregation, and aiding in the refolding of denatured proteins.

The nomenclature "protein 60K" or "60 kDa heat shock protein" refers to its molecular weight of approximately 60 kilodaltons. nih.gov It is also sometimes referred to as chaperonin 60. nih.gov

Within the Chlamydiaceae family, there are multiple homologs of HSP60. For instance, C. trachomatis has been shown to express different cHSP60 homologs, such as cHsp60-1, cHsp60-2, and cHsp60-3, and their expression can be influenced by environmental factors like iron availability. nih.gov This suggests a sophisticated system for managing cellular stress within the bacterium.

The high degree of conservation in the structure and function of HSP60s across different species, including between bacteria and humans, has significant immunological implications. asm.org The similarity between chlamydial and human HSP60 can lead to immunological cross-reactivity, where the immune response mounted against the bacterial protein may also target the human counterpart, potentially contributing to autoimmune-like pathology. nih.govnih.gov

Table 2: Classification of Protein 60K, Chlamydia trachomatis

Classification Category Description References
Protein Family Heat Shock Protein (HSP) asm.org
Subfamily GroEL family of chaperonins cdc.gov
Molecular Weight Approximately 60 kilodaltons (kDa) nih.gov
Homologs Multiple homologs exist within Chlamydia trachomatis, such as cHsp60-1, cHsp60-2, and cHsp60-3. nih.gov

Properties

CAS No.

138930-07-1

Molecular Formula

C9H10O3

Synonyms

protein 60K, Chlamydia trachomatis

Origin of Product

United States

Molecular Biology and Genetic Aspects of Protein 60k, Chlamydia Trachomatis

Gene Encoding and Genomic Localization

Chlamydia trachomatis possesses a gene, commonly referred to as groEL or hsp60, that encodes the 60K protein. nih.gov DNA sequence analysis has revealed that this gene is part of an operon-like structure, which also includes a gene for an 11.1-kDa protein, GroES. nih.gov The larger open reading frame, corresponding to the 60K protein, has a high degree of sequence homology with Hsp60 proteins from other bacteria, as well as from plants and humans. nih.gov

Transcriptional and Translational Regulation

The expression of the primary chlamydial heat shock genes, including groEL1, is tightly controlled, primarily through the HrcA-CIRCE system and in response to cellular stress.

HrcA-CIRCE System Regulation

The transcription of major heat shock operons in Chlamydia trachomatis, including the one containing groEL1 (the groESL operon), is regulated by a transcriptional repressor called HrcA. nih.govnih.govnih.gov HrcA binds to a specific DNA operator sequence known as CIRCE (Controlling Inverted Repeat of Chaperone Expression). nih.govnih.gov This binding represses the transcription of the downstream heat shock genes under normal conditions. nih.govbiorxiv.org The CIRCE element is both necessary and sufficient for this HrcA-mediated repression. nih.govescholarship.org Interestingly, the CIRCE element associated with the groEL gene in C. trachomatis is considered the most divergent among known bacterial CIRCE elements, which results in a decreased binding affinity for HrcA and consequently, less potent repression. nih.govescholarship.org

Furthermore, the GroEL protein itself plays a role in autoregulating its own expression. nih.gov GroEL, along with its co-chaperonin GroES, can form a stable complex with HrcA. nih.gov This interaction enhances the ability of HrcA to bind to the CIRCE operator and repress transcription, creating a homeostatic feedback loop. nih.gov

Stress Response and Gene Expression Modulation

In response to cellular stressors, such as an increase in temperature, the expression of heat shock proteins, including GroEL1, is transiently increased. nih.govnih.gov This upregulation occurs through a process of derepression, where HrcA dissociates from the CIRCE operator, allowing for increased transcription of the groESL operon. nih.govnih.gov While elevated temperature is a known inducer of the heat shock response, it is not sufficient on its own to relieve HrcA-mediated repression in vitro, suggesting that other chlamydial factors are involved in sensing and responding to cellular stress. nih.govescholarship.org The two paralogs, groEL2 and groEL3, are not regulated by the HrcA-mediated heat shock response. nih.gov

Gene Expression Profiles Across Developmental Cycle Stages

The unique biphasic developmental cycle of Chlamydia trachomatis, which alternates between infectious elementary bodies (EBs) and replicative reticulate bodies (RBs), involves temporally regulated gene expression. pnas.orgnih.gov The expression of groEL1 varies throughout this cycle.

Studies have shown that the expression of groEL-1 is highest at the early stage of infection, around 2 hours post-infection (hpi), in both the L2 434 and serovar E strains of C. trachomatis. nih.gov All three groEL genes are expressed constitutively throughout the developmental cycle, but groEL1 is expressed at significantly higher levels than groEL2 and groEL3. nih.govasm.org The regulation of stress response genes by HrcA can occur throughout the developmental cycle, although there appears to be a reduced heat shock response at earlier time points. nih.gov For instance, HrcA binding to the groESL promoter is detectable but lower at 8 hpi compared to later time points. nih.gov

Genomic transcriptional profiling has identified distinct temporal clusters of gene expression that correlate with the morphological stages of the chlamydial developmental cycle. pnas.orgnih.gov While some genes are expressed early and constitutively, others, particularly those involved in the differentiation of RBs back into EBs, are expressed late in the cycle. pnas.org

GeneExpression PeakDevelopmental Stage AssociationReference
groEL-1 2 hours post-infectionEarly nih.gov

Cellular Biology and Subcellular Localization of Protein 60k, Chlamydia Trachomatis

Localization within Chlamydia trachomatis Cell Forms

The localization of these proteins is intrinsically linked to the unique biphasic developmental cycle of Chlamydia trachomatis, which alternates between infectious, non-replicative Elementary Bodies (EBs) and non-infectious, replicative Reticulate Bodies (RBs).

Chlamydial Hsp60 (60 kDa Heat Shock Protein): Studies using immunoelectron microscopy have shown that the chlamydial Hsp60 protein is primarily found within the chlamydial inclusion, the membrane-bound vacuole where the bacteria reside inside a host cell. nih.govnih.gov The protein is associated with both the EB and RB forms of the bacterium. nih.gov Specifically, it is localized to the chlamydial cell envelope. nih.gov Research indicates that during a normal developmental cycle, Hsp60 remains confined within the inclusion and is not secreted into the host cell cytoplasm. nih.govnih.gov

Chlamydial Protease-Like Activity Factor (CPAF): CPAF is encoded by the chlamydial genome and is produced by the metabolically active Reticulate Body (RB) form. nih.gov Its production begins during the middle of the developmental cycle, approximately 12 to 24 hours after infection. nih.govmdpi.com While synthesized within the RB, its primary site of action is outside the bacterium, in the host cell.

Protein Chlamydial Form Subcellular Location
Hsp60 (60 kDa) Elementary Body (EB) & Reticulate Body (RB)Associated with the chlamydial cell envelope, confined within the inclusion membrane. nih.gov
CPAF Reticulate Body (RB)Synthesized within the RB and subsequently secreted into the host cell cytosol. nih.gov

Secretion and Extracellular Release Mechanisms

The mechanisms for the externalization of Hsp60 and CPAF differ significantly, reflecting their distinct biological roles.

Hsp60 Secretion: Under normal infectious conditions, chlamydial Hsp60 is not considered a secreted protein. nih.gov However, some studies suggest that under conditions of stress, such as during a persistent infection, Hsp60 may be released into the extracellular environment. nih.gov This release from stressed, quiescent forms of C. trachomatis is thought to be a key driver of the potent pro-inflammatory immune responses seen in chronic chlamydial disease. nih.gov The exact mechanism for this release from the inclusion remains unclear but is distinct from active secretion systems.

CPAF Secretion: CPAF is a well-characterized secreted protein that translocates from the bacterium into the host cell's cytosol. nih.govoup.com Experimental evidence has demonstrated that CPAF secretion is dependent on the chlamydial Sec-dependent pathway, also known as the Type II secretion system. nih.govasm.org The full-length CPAF protein contains a signal peptide at its N-terminus which is cleaved during the secretion process. nih.gov This secretion can be blocked by inhibitors of bacterial signal peptidase but not by inhibitors of the Type III secretion system, confirming its reliance on the Sec pathway. nih.gov Once secreted out of the inclusion, CPAF accumulates in the host cell cytosol. nih.gov It can also be released into the extracellular milieu upon the lysis of the infected host cell. nih.gov

Interactions with Host Cell Compartments

Once outside the chlamydial cell, Hsp60 and CPAF interact with the host environment in profoundly different ways.

Hsp60 Interactions: When Hsp60 is released into the extracellular space during chronic or persistent infections, it functions as a potent immunogen. nih.gov It can elicit a strong, localized pro-inflammatory immune response in host tissues, such as the fallopian tube epithelia. nih.gov This chronic inflammation is a major contributor to the tissue damage and scarring that leads to pathologies like tubal infertility. nih.govnih.gov There is also evidence that Hsp60 may inhibit apoptosis in host cells, which could contribute to the survival of infected cells. nih.gov

CPAF Interactions: CPAF is a serine protease that, once in the host cytosol, has been reported to target and cleave a variety of host and bacterial proteins to manipulate the host cell environment and protect the pathogen. nih.govplos.org However, there is significant scientific debate, as some studies suggest that the cleavage of many proposed host targets may be an artifact that occurs after cells are broken open for experiments (in vitro), rather than in intact, living cells. plos.orgnih.gov

Despite the controversy, CPAF is understood to play several key roles:

Niche Protection: CPAF degrades chlamydial effector proteins, such as Tarp, that are translocated into the host cell during the initial invasion. nih.gov This action may prevent superinfection—the establishment of a second chlamydial inclusion in an already infected cell—thereby protecting the primary inclusion's resources. nih.gov

Maintenance of Inclusion Integrity: The activity of CPAF is required to maintain the structural integrity of the chlamydial inclusion. nih.gov Inhibition of CPAF can lead to the collapse of the inclusion membrane and death of the infected host cell. nih.gov

Modulation of Host Cellular Processes: CPAF has been proposed to cleave host proteins involved in various cellular functions. Although some are debated, these targets suggest CPAF may influence the host's cytoskeleton, Golgi apparatus, and apoptosis pathways. oup.complos.org For example, the reported cleavage of golgin-84 was linked to the fragmentation of the Golgi apparatus observed in infected cells, though later studies found this fragmentation can occur even without golgin-84 cleavage. plos.orgoup.com

Putative Host Protein Target of CPAF Proposed Cellular Function Status/Controversy
RFX5 Transcription factor for MHC class I & II genesCleavage reported to downregulate antigen presentation. oup.com Subject to debate regarding in-cell relevance. plos.org
Vimentin Intermediate filament protein, cytoskeletonCleavage reported to cause remodeling of the cytoskeleton around the inclusion. oup.com Cleavage not evident in some studies where remodeling still occurred. plos.org
Golgin-84 Golgi matrix proteinCleavage proposed to cause Golgi fragmentation. plos.org Later studies showed fragmentation occurs independently of cleavage. plos.orgoup.com
BH3-only proteins (Puma, Bik, Bim) Pro-apoptotic proteinsDegradation proposed as a mechanism for inhibiting host cell apoptosis. plos.org Later studies suggest apoptosis resistance is independent of this cleavage. plos.org
Tarp, Inc proteins Chlamydial effector proteinsCleavage by CPAF confirmed; thought to prevent superinfection and regulate the inclusion. nih.gov

Functional Roles of Protein 60k in Chlamydia Trachomatis Pathogenesis

Contribution to Chlamydial Persistence Mechanisms

One of the hallmarks of Chlamydia trachomatis infection is its ability to enter a persistent state, a viable but non-cultivable condition that allows it to evade the host immune response and antibiotic treatment. This persistent state is characterized by a halt in the normal developmental cycle and the formation of atypical, enlarged reticulate bodies. The expression of protein 60K is significantly upregulated during this phase, highlighting its critical role in the mechanisms of persistence.

Aberrant Reticulate Body (ARB) Phenotype Association

Under conditions of cellular stress, such as exposure to interferon-gamma (IFN-γ) and subsequent tryptophan starvation, C. trachomatis transitions from its typical developmental cycle into a persistent phase. This transition is morphologically defined by the appearance of large, non-dividing, and metabolically altered reticulate bodies known as aberrant reticulate bodies (ARBs). Research has consistently shown a strong correlation between the induction of the ARB phenotype and a marked increase in the synthesis of protein 60K. While most chlamydial genes involved in replication and cell division are downregulated during persistence, the gene encoding Hsp60 is notably upregulated. This suggests that protein 60K is not only a marker of the persistent state but also an active participant in the formation and maintenance of ARBs. Its role as a molecular chaperone is likely crucial in managing cellular stress and maintaining protein integrity within these atypical forms, allowing the bacterium to remain viable until conditions become favorable for reactivation.

Defense Strategies Against Host Immune Pressure

The host immune system, particularly through the action of IFN-γ, exerts significant pressure on intracellular C. trachomatis. IFN-γ induces the enzyme indoleamine 2,3-dioxygenase (IDO) in host cells, which degrades the essential amino acid tryptophan, thereby starving the bacterium. The increased production of protein 60K is a key component of the chlamydial stress response to this immune-mediated nutritional deprivation. By acting as a chaperone, Hsp60 helps to refold and stabilize essential bacterial proteins that may be damaged under these stressful conditions, thus contributing to the bacterium's survival.

Furthermore, the chlamydial protein 60K itself is a potent immunogen, eliciting a strong pro-inflammatory response from the host. While this may seem counterintuitive for a pathogen's survival, it is believed that the chronic inflammation induced by the persistent release of Hsp60 contributes to the tissue damage and long-term sequelae associated with chlamydial infections, such as pelvic inflammatory disease and tubal infertility. This immunopathological aspect suggests a complex interplay where protein 60K's role extends beyond intracellular defense to modulating the host response in a way that may inadvertently contribute to the pathogen's long-term ecological success within a host population, even if it is detrimental to the individual host.

Involvement in Intracellular Replication and Survival

As a molecular chaperone, protein 60K is fundamentally involved in the correct folding of a wide array of bacterial proteins. This function is indispensable for the normal growth and replication of C. trachomatis. During the replicative phase of the developmental cycle, which occurs within a membrane-bound vacuole called an inclusion, the bacterium undergoes rapid multiplication. This process necessitates the synthesis of a large number of proteins for cell division, metabolism, and interaction with the host cell.

The chaperone activity of protein 60K ensures that these newly synthesized polypeptides attain their correct functional conformations, preventing the accumulation of misfolded or aggregated proteins that would be detrimental to the bacterium. Although direct evidence specifically detailing the full range of Hsp60's "client" proteins in C. trachomatis is still an area of active research, its homology to the well-characterized GroEL chaperone system in other bacteria strongly supports its essential role in maintaining cellular homeostasis and viability, which are prerequisites for successful intracellular replication and survival.

Modulation of Chlamydial Developmental Cycle Progression

The developmental cycle of C. trachomatis involves a complex and tightly regulated transition between two distinct morphological forms: the infectious, non-replicative elementary body (EB) and the non-infectious, replicative reticulate body (RB). The expression of protein 60K is temporally regulated throughout this cycle. While its expression is significantly elevated during the stress-induced persistent phase, it is also expressed during the normal developmental cycle.

Transcriptional analyses have shown that the gene encoding Hsp60 (groEL) is expressed at high levels in the early stages of the infection and continues to be expressed at a lower level throughout the developmental cycle. This expression pattern suggests a role for protein 60K in the differentiation processes of EB to RB and RB back to EB. As a chaperone, it may be involved in the folding and assembly of proteins that are critical for these morphological transitions. For instance, the remodeling of the bacterial cell envelope and the condensation of the chromosome during the conversion of RBs to EBs are complex processes that likely require the assistance of chaperones like Hsp60 to ensure the proper assembly of structural components. By ensuring the fidelity of protein folding, protein 60K indirectly modulates the progression of the developmental cycle, contributing to the timely and efficient production of infectious progeny.

Host Pathogen Interplay and Immunological Significance of Protein 60k, Chlamydia Trachomatis

Host Immune System Recognition and Responses

C. trachomatis protein 60K is a potent immunogen that triggers a cascade of both innate and adaptive immune responses. The recognition of this protein by the host's immune cells initiates a complex interplay that can determine the course of the infection, from clearance to chronic disease and immunopathology.

Innate Immune System Activation

The innate immune system provides the first line of defense against C. trachomatis, and protein 60K is a key molecule recognized by its cellular sentinels.

Chlamydial Hsp60 is recognized by pattern recognition receptors (PRRs) on host cells, most notably Toll-like receptor 4 (TLR4). nih.gov This interaction is a critical event in the initiation of the inflammatory response to the bacterium. The binding of Hsp60 to TLR4 on various host cells, including trophoblasts, can trigger downstream signaling pathways that lead to cellular responses such as apoptosis. nih.govnih.gov This TLR4-mediated apoptosis may contribute to the adverse pregnancy outcomes associated with persistent chlamydial infections. nih.gov

Table 1: Interaction of C. trachomatis Protein 60K with TLR4

Receptor Host Cell Type Outcome of Interaction Reference
TLR4 Trophoblasts, Placental fibroblasts Induction of apoptosis nih.gov
TLR4 Macrophages Activation of inflammatory responses nih.gov

The engagement of PRRs by chlamydial Hsp60 leads to the production and secretion of a variety of pro-inflammatory and immunoregulatory cytokines and chemokines. nih.gov Studies have shown that Hsp60 can induce the secretion of cytokines such as interferon-gamma (IFN-γ) and interleukin-10 (IL-10). nih.govnih.gov The balance between these cytokines can influence the nature of the immune response. For instance, IFN-γ is associated with a Th1-type response that is crucial for controlling the intracellular replication of Chlamydia. nih.gov Conversely, IL-10 is an anti-inflammatory cytokine that can dampen the immune response and may contribute to the persistence of the infection. nih.govnih.gov In women with C. trachomatis-associated tubal factor infertility, stimulation of peripheral blood mononuclear cells with Hsp60 has been shown to lead to prominent IL-10 secretion, suggesting a role for this protein in regulating immune reactions during chronic infection. nih.govnih.gov

Table 2: Cytokines Induced by C. trachomatis Protein 60K

Cytokine Producing Cells Associated Immune Response Reference
Interferon-gamma (IFN-γ) T-cells, NK cells Pro-inflammatory, Th1 response nih.govnih.gov
Interleukin-10 (IL-10) T-cells, Macrophages Anti-inflammatory, immunoregulatory nih.govnih.gov
Interleukin-12 (IL-12) Macrophages, Dendritic cells Pro-inflammatory, Th1 response induction nih.gov

Adaptive Immune System Recognition

Following the initial innate response, the adaptive immune system mounts a more specific and long-lasting defense against C. trachomatis, with protein 60K being a major target for both B-cells and T-cells.

C. trachomatis Hsp60 elicits a strong humoral immune response, characterized by the production of specific antibodies. nih.govresearchgate.net Epitope mapping studies have identified several major B-cell antigenic regions on the protein. nih.govnih.gov Research has identified at least 13 major epitopes recognized by sera from women with C. trachomatis-associated ectopic pregnancies. nih.gov Notably, a significant number of these epitopes show cross-reactivity with the homologous human Hsp60, which can lead to autoimmune responses. nih.govresearchgate.netnih.gov For example, antibodies to the chlamydial Hsp60 peptide 260-271 have been found to correlate with the presence of antibodies to human Hsp60. nih.govresearchgate.net This molecular mimicry is thought to contribute to the immunopathological consequences of chlamydial infections, such as pelvic inflammatory disease and tubal infertility. nih.govnih.govresearchgate.net

Table 3: Identified B-Cell Epitopes of C. trachomatis Protein 60K

Peptide Region/Sequence Cross-reactivity with Human Hsp60 Clinical Association Reference
Peptide 2 (YNEEARKKIQKGVKT) Yes Chlamydial pneumonitis in infants nih.gov
Peptide 260-271 Yes Pelvic inflammatory disease nih.govresearchgate.net
13 major epitopes identified 7 of 13 are cross-reactive Ectopic pregnancy nih.gov

Cell-mediated immunity, particularly the response of T-cells, is critical for clearing chlamydial infections. C. trachomatis Hsp60 contains several T-cell epitopes that stimulate proliferative responses in lymphocytes from infected individuals. cornell.edu Both CD4+ and CD8+ T-cells have been shown to recognize Hsp60-derived peptides. For instance, an HLA-DRB1*0401-restricted T-cell clone from a reactive arthritis patient was found to recognize a nine-amino-acid sequence (residues 38-46) within the chlamydial Hsp60. nih.gov The sequence of this epitope is identical in Hsp60 from both C. trachomatis and C. pneumoniae. nih.gov Furthermore, studies have demonstrated that women with recurrent salpingitis exhibit lymphocyte proliferation in response to both the recombinant C. trachomatis Hsp60 and synthetic peptides corresponding to conserved epitopes present in both the human and chlamydial Hsp60. cornell.edu This cross-reactive T-cell response can contribute to the inflammatory pathology seen in chronic chlamydial disease. nih.gov

Table 4: Identified T-Cell Epitopes of C. trachomatis Protein 60K

Peptide Region/Sequence HLA Restriction Associated Condition Reference
Residues 38-46 HLA-DRB1*0401 Reactive arthritis nih.gov
Conserved epitopes Not specified Salpingitis cornell.edu
T-Cell Epitope Mapping and Cell-Mediated Immunity
CD4+ T-Cell Responses

CD4+ T cells are critical for controlling and clearing Chlamydia trachomatis infections. nih.govnih.gov These cells, particularly those of the Th1 phenotype, produce interferon-gamma (IFN-γ), a cytokine essential for inhibiting bacterial replication. nih.govnih.gov While the immune response is directed against various chlamydial proteins, protein 60K is a notable target of CD4+ T cells. nih.gov Studies have shown that a significant portion of T cells in the fallopian tubes of women with tubal factor infertility (TFI) are directed against protein 60K. nih.gov However, the nature of the CD4+ T-cell response to protein 60K is complex. While a robust Th1 response is associated with protection, some research suggests that protein 60K can also induce Th2-type responses, which may be less effective at clearing the infection and could contribute to pathology. nih.govresearchgate.net Furthermore, women who spontaneously clear the infection and those who develop complications like TFI exhibit different T-cell response profiles to chlamydial antigens, including protein 60K. researchgate.net This suggests that the quality and specificity of the CD4+ T-cell response are key determinants of the clinical outcome of a C. trachomatis infection. researchgate.net Recent studies have also identified the secreted protein, chlamydial proteaselike activity factor (CPAF), as a major target of persistent CD4+ T-cell responses in women, highlighting the diversity of antigens involved in the immune response. nih.gov

Role in Immunopathogenesis of Chlamydia trachomatis Infections

Protein 60K is a key player in the immunopathogenesis of diseases caused by Chlamydia trachomatis. nih.gov Its sustained expression during chronic or persistent infections is strongly linked to the development of severe sequelae such as pelvic inflammatory disease, tubal infertility, and scarring trachoma. nih.govnih.govasm.org

Association with Chronic Inflammation and Tissue Damage

During persistent C. trachomatis infections, the expression of many chlamydial proteins decreases, but the synthesis of protein 60K is significantly upregulated and released from the host cell. nih.govasm.org This chronic release of chlamydial protein 60K stimulates a potent and localized pro-inflammatory immune response. nih.gov This sustained inflammation, characterized by the influx of immune cells and the production of inflammatory mediators, leads to cumulative tissue damage, scarring, and, in the case of fallopian tube infection, occlusion. nih.gov Elevated antibody responses to protein 60K are strongly correlated with the presence of pelvic inflammatory disease, ectopic pregnancy, and tubal infertility. nih.gov Furthermore, cell-mediated immune reactivity to protein 60K is also a feature in women with salpingitis and tubal infertility. nih.gov

Cross-Reactivity with Host Heat Shock Proteins

A significant aspect of the immunopathogenicity of protein 60K is its homology with human Hsp60. nih.gov This similarity can lead to an autoimmune response where the immune system, initially targeting the chlamydial protein, also recognizes and attacks the host's own Hsp60. nih.govnih.gov This molecular mimicry is thought to contribute to the pathology of chlamydial diseases. nih.gov Long-term exposure to chlamydial protein 60K can break immune tolerance, leading to the generation of antibodies and T cells that cross-react with human Hsp60. nih.gov This autoimmune reaction is considered detrimental and may contribute to adverse pregnancy outcomes and potentially increase susceptibility to other conditions like atherosclerosis. nih.govahajournals.orgmdpi.com

Influence on Host Cell Signaling Pathways

Chlamydial protein 60K can directly influence host cell signaling pathways, contributing to the inflammatory response. It has been shown to activate host cells through Toll-like receptors (TLRs), which are key components of the innate immune system. nih.govnih.govresearchgate.net Specifically, protein 60K can activate TLR4, leading to the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govaai.org This activation of innate immune signaling by protein 60K contributes to the inflammatory cascade that causes tissue damage in chronic chlamydial infections. nih.gov Some studies have also implicated TLR2 in the recognition of chlamydial components, highlighting the complex interaction between the pathogen and the host's innate immune receptors. asm.org

Immune Evasion Mechanisms Associated with Protein 60K Expression

While protein 60K is a potent immunostimulant, it is also implicated in the ability of Chlamydia trachomatis to establish a persistent infection and evade complete clearance by the immune system. During a persistent state, the bacterium remains viable but non-replicative within the host cell, and a key feature of this state is the increased production of protein 60K. nih.gov This persistent state can be induced by immune pressure, such as the presence of IFN-γ. nih.gov

The continuous production of protein 60K during persistence may have a dual role. On one hand, it fuels the chronic inflammation that leads to tissue damage. nih.gov On the other hand, some studies suggest that protein 60K might have anti-apoptotic effects, which could promote the survival of infected host cells and, consequently, the bacteria within them. researchgate.netnih.gov By preventing the death of the host cell, the bacterium ensures its own survival and can later reactivate when conditions become more favorable. Chlamydia trachomatis has developed various mechanisms to interfere with host antigen presentation and lymphocyte activation, contributing to its ability to evade the immune response. frontiersin.org The upregulation of protein 60K during a state of altered bacterial metabolism is a key aspect of this complex strategy for long-term survival within the host. frontiersin.org

Research Methodologies and Investigative Approaches for Protein 60k, Chlamydia Trachomatis

Proteomic Profiling Techniques

Proteomic studies are fundamental to identifying and quantifying proteins like Hsp60, providing insights into their expression levels during different stages of the chlamydial developmental cycle.

Quantitative Proteomics

Quantitative proteomics has been instrumental in elucidating the metabolic and pathogenic properties of Chlamydia trachomatis by comparing the protein profiles of its distinct developmental forms: the infectious elementary body (EB) and the replicative but non-infectious reticulate body (RB). nih.gov Using label-free quantitative methods coupled with two-dimensional liquid chromatography-tandem mass spectrometry (LC/LC-MS/MS), researchers have been able to catalog the relative distribution of a significant portion of the C. trachomatis proteome. nih.gov

These studies have revealed that proteins essential for central metabolism are more predominant in the EB form, suggesting it is primed for a rapid burst of metabolic activity upon infecting a host cell. nih.gov Conversely, proteins associated with protein synthesis and nutrient transport are more abundant in the RB form, which is geared towards replication and growth. nih.gov This differential expression highlights the distinct physiological states of the two developmental forms and provides a basis for understanding the role of specific proteins, including Hsp60, in the infection cycle.

Two-Dimensional Gel Electrophoresis and Mass Spectrometry

A classic and powerful technique for separating complex protein mixtures is two-dimensional polyacrylamide gel electrophoresis (2D-PAGE). This method separates proteins based on two independent properties: isoelectric point in the first dimension and molecular weight in the second. In the context of C. trachomatis, 2D-PAGE has been used to resolve and visualize the protein components of the bacterium. mdpi.com

Following separation by 2D-PAGE, individual protein spots of interest, such as the one corresponding to the 60K protein, can be excised from the gel and identified using mass spectrometry (MS). nih.govmdpi.com Techniques like tandem mass spectrometry (MS/MS) allow for the sequencing of peptides from the protein, leading to its definitive identification. nih.gov This combination of 2D-PAGE and MS has been crucial for confirming the expression of Hsp60 and for studying its potential post-translational modifications in C. trachomatis.

Immunological Characterization Assays

The immunological significance of the 60K protein is primarily investigated through assays that measure the host's immune response to this specific chlamydial antigen.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone for detecting and quantifying antibodies against specific antigens. In the study of C. trachomatis Hsp60, an indirect ELISA has been developed using recombinant Hsp60 as the antigen. nih.govnih.gov This assay allows for the detection of anti-Hsp60 antibodies in patient sera, providing a tool to investigate the link between the immune response to this protein and the immunopathogenesis of persistent inflammation following infection. nih.govnih.gov The development of such assays, which are both sensitive and relatively specific, has been a significant step in understanding the serological response to chlamydial Hsp60. nih.govnih.gov Studies have shown that measuring antibodies to chlamydial Hsp60 (CHSP60) can be a more specific parameter for diagnosing tubal infertility related to C. trachomatis infection compared to other serological tests. wiadlek.pl

ELISA Finding Implication References
Development of a sensitive and specific indirect ELISA for C. trachomatis Hsp60.Enables investigation of the antibody response to Hsp60 and its role in immunopathogenesis. nih.govnih.gov
CHSP60 antibody testing is a more specific evaluation for predicting chlamydia-associated tubal infertility.Provides a valuable diagnostic tool for identifying women at risk for infertility due to chlamydial infection. wiadlek.pl
A strong positive correlation between cervical IgA antibodies to recombinant C. trachomatis Hsp60 and failure to become pregnant or transient biochemical pregnancy.Suggests that a localized immune response to Hsp60 in the female genital tract can interfere with fertility. nih.gov

Immunoblotting and Serological Analysis

Immunoblotting, or Western blotting, is another key technique used to detect specific proteins in a sample. In chlamydial research, immunoblotting has been used to evaluate antibody responses to various C. trachomatis proteins, including Hsp60. nih.gov This method involves separating chlamydial proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with patient sera to identify which proteins are recognized by the host's antibodies. nih.gov

Serological analyses using immunoblotting have demonstrated that antibody responses to Hsp60 can be influenced by the host's genetic background. nih.gov For instance, studies in mice have shown that the ability to generate high antibody responses to Hsp60 is linked to the H-2 locus, the murine equivalent of the human leukocyte antigen (HLA) complex. nih.gov These findings suggest that genetic factors may play a role in the variability of immune responses to chlamydial antigens and the subsequent clinical outcomes in humans. nih.gov

Lymphocyte Proliferation and Cytokine Secretion Assays

To understand the cell-mediated immune response to the 60K protein, researchers employ lymphocyte proliferation and cytokine secretion assays. These assays involve isolating peripheral blood mononuclear cells (PBMCs) from individuals and stimulating them in vitro with recombinant chlamydial Hsp60. nih.gov

A positive proliferative response, where lymphocytes divide and increase in number upon encountering the antigen, indicates a pre-existing cellular immune memory to Hsp60. nih.gov Studies have shown that positive proliferative responses to CHSP60 are more common in women with tubal factor infertility (TFI) compared to other groups. nih.gov

Furthermore, the types of cytokines secreted by these stimulated lymphocytes provide insight into the nature of the immune response. For example, the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) is indicative of a Th1-type response, which is crucial for controlling intracellular pathogens like Chlamydia. nih.gov Conversely, the secretion of anti-inflammatory cytokines like interleukin-10 (IL-10) can modulate this response. nih.gov Research has indicated that stimulation with CHSP60 can specifically induce IL-10 production in PBMCs from women with TFI, suggesting a complex regulatory role for this protein in the immune response during chronic infection. nih.gov

Assay Finding in TFI Patients Potential Implication Reference
Lymphocyte ProliferationMore common positive proliferative response to CHSP60.Suggests a heightened cell-mediated immune memory to Hsp60 in individuals with tubal damage. nih.gov
Cytokine Secretion (IFN-γ)Higher IFN-γ secretion in response to C. trachomatis elementary bodies.Indicates a strong pro-inflammatory response associated with the infection. nih.gov
Cytokine Secretion (IL-10)Prominent IL-10 secretion in response to CHSP60.Suggests a specific immunoregulatory role for Hsp60, potentially contributing to the immunopathogenesis of TFI. nih.gov

Genetic Manipulation and Expression Systems

Investigating the function and properties of Protein 60K (Hsp60) from Chlamydia trachomatis heavily relies on the ability to manipulate its gene and express the protein in controlled systems.

Recombinant Protein Expression

The production of recombinant Hsp60 is fundamental for a wide range of in vitro studies, including structural analysis, immunological assays, and functional characterization. Escherichia coli is the most commonly used host for expressing recombinant chlamydial proteins. asm.orgcusabio.com The gene encoding Hsp60 (groEL) is cloned into an expression vector, which is then introduced into E. coli. cusabio.com

To facilitate purification, the recombinant protein is often fused with an affinity tag, such as a polyhistidine-tag (His-tag). cusabio.com This allows for efficient purification of the protein from the complex mixture of bacterial proteins using techniques like immobilized metal affinity chromatography (IMAC). emjreviews.com For instance, a construct for a partial fragment of the C. trachomatis OmcB protein, which is also a 60 kDa protein, included an N-terminal 6xHis-SUMO tag to simplify detection and purification. cusabio.com The expression of the recombinant protein is typically induced by adding a specific chemical agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the bacterial culture. asm.org

The success of recombinant expression can be influenced by several factors, including codon usage harmonization between Chlamydia and E. coli, the choice of expression vector with appropriate copy number and promoter strength, and the optimization of cell culture conditions. asm.orgmdpi.com Following expression, the bacterial cells are lysed, and the recombinant protein is purified from the cell lysate. emjreviews.com The purity of the final protein product is often assessed by techniques like SDS-PAGE. cusabio.com

Riboswitch-Mediated Gene Regulation

Gaining precise control over gene expression within Chlamydia trachomatis itself is crucial for understanding the in vivo function of proteins like Hsp60. While genetic tools for Chlamydia have been historically limited, the development of synthetic riboswitches offers a powerful method for regulating gene expression at the translational level. cusabio.comnih.gov

Riboswitches are RNA elements that can be engineered to control the translation of a specific mRNA in response to a small molecule ligand. cusabio.comnih.gov For example, a theophylline-inducible synthetic riboswitch has been successfully used in C. trachomatis to control the expression of target genes. nih.gov This system works by placing the riboswitch sequence upstream of the gene of interest, where it can block ribosome binding and translation in the absence of the inducer molecule (theophylline). cusabio.comnih.gov Upon addition of theophylline, the riboswitch undergoes a conformational change that allows for translation to proceed. nih.gov

This method provides a significant advantage as it allows for the temporal and dose-dependent control of protein expression, which is essential for studying the function of proteins that may be toxic or have complex regulatory roles during the chlamydial developmental cycle. nih.gov Although not yet specifically reported for Protein 60K, this technology represents a key investigative approach for future studies on its regulation and function within the context of a chlamydial infection. cusabio.comnih.gov For instance, a platform for generating random transposon mutants in C. trachomatis has utilized a tet promoter and a synthetic riboswitch for transcriptional and translational control of the transposase. nih.gov

Structural Biology Techniques

Elucidating the three-dimensional structure of Protein 60K and its interactions with other molecules is critical for understanding its mechanism of action.

Crystallography and Molecular Modeling

To date, an experimentally determined crystal structure of Chlamydia trachomatis Hsp60 obtained through X-ray crystallography has not been reported in the publicly available literature. However, the three-dimensional (3D) structure of this immunodominant antigen has been predicted using homology modeling. ispub.com This computational technique constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein. ispub.com

For the C. trachomatis Hsp60, the amino acid sequence shows high homology to the E. coli GroEL protein, which has a well-characterized crystal structure. ispub.com This high degree of similarity makes E. coli GroEL an excellent template for homology modeling. ispub.com The modeling process typically involves sequence alignment, model building using software like MODELLER, and subsequent energy minimization to refine the structure. ispub.com The quality and validity of the predicted 3D model are then assessed using tools like PROCHECK, which evaluates the stereochemical quality of the protein structure, including the Ramachandran plot. ispub.comresearchgate.net One study reported a Ramachandran score of 95.4% for a chimeric construct including Hsp60, indicating a high-quality model. ispub.comresearchgate.net Such models are invaluable for understanding the protein's function, identifying potential active sites, and predicting interactions with other molecules. ispub.com

Protein-Protein Interaction Studies (e.g., Bacterial Two-Hybrid)

Identifying the interaction partners of Protein 60K is essential for unraveling its biological roles. The bacterial two-hybrid (BACTH) system is a powerful genetic method for detecting protein-protein interactions in vivo, particularly for bacterial proteins. nih.govspringernature.com This system is based on the reconstitution of a cyclic AMP (cAMP) signaling cascade in an E. coli strain that lacks adenylate cyclase. nih.govspringernature.com

In the BACTH system, two proteins of interest are fused to two different, non-functional fragments of the adenylate cyclase enzyme. nih.gov If the two proteins interact, the adenylate cyclase fragments are brought into close proximity, leading to the production of cAMP. nih.gov This cAMP then activates the transcription of a reporter gene, such as lacZ, which can be easily detected. okstate.edu This technique has been successfully used to study interactions between various Chlamydia trachomatis proteins, including inclusion membrane proteins. nih.gov

While a comprehensive interactome study of C. trachomatis Hsp60 using the bacterial two-hybrid system has not been detailed, specific interactions have been identified. For example, in vitro assays have demonstrated that the chlamydial GroEL (Hsp60) protein directly interacts with the HrcA repressor protein, modulating its ability to bind to its DNA operator and repress transcription. nih.gov This autoregulatory mechanism is a key aspect of the heat shock response in Chlamydia. nih.gov The yeast two-hybrid system, another common method for studying protein-protein interactions, has also been employed to identify interactions between other chlamydial proteins and host cell proteins. nih.gov

In Silico and Bioinformatic Approaches

Computational methods are indispensable for analyzing the vast amount of genomic and proteomic data available for Chlamydia trachomatis and for making predictions about protein function and antigenicity.

In silico analysis of the Protein 60K (Hsp60) from C. trachomatis has been instrumental in various research areas. Bioinformatic tools are used to retrieve protein sequences from databases like the National Center for Biotechnology Information (NCBI). emjreviews.com These sequences are then subjected to a battery of analyses to predict their properties.

One major application is in the field of immunoinformatics, where computational methods are used to identify potential vaccine candidates and diagnostic markers. researchgate.net For Hsp60, bioinformatic tools have been used to predict:

Antigenicity: Servers like VaxiJen are used to assess the likelihood of a protein to be antigenic. emjreviews.com

Epitopes: The identification of B-cell and T-cell epitopes is crucial for vaccine design. researchgate.net Tools like the Immune Epitope Database (IEDB) are used to predict linear B-cell epitopes and helper T-lymphocyte (HTL) epitopes that bind to Major Histocompatibility Complex (MHC) class II molecules. emjreviews.com

Physicochemical characteristics: Various tools can predict properties like molecular weight, theoretical isoelectric point (pI), and solubility. researchgate.net

Immunoinformatics for Epitope Prediction

Immunoinformatics represents a critical first step in modern vaccine development and immunological research, enabling the computational prediction of epitopes within an antigen that are likely to be recognized by the immune system. For Protein 60K (also known as Chaperonin 60 or Hsp60) of Chlamydia trachomatis, these predictive methods are employed to identify potential B-cell and T-cell epitopes. The process involves utilizing various bioinformatics tools and servers to analyze the protein's amino acid sequence.

The primary goal is to pinpoint segments of the protein that can elicit a robust and specific immune response. T-cell epitopes, which are presented by Major Histocompatibility Complex (MHC) molecules, and B-cell epitopes, which are recognized by antibodies, are predicted using sophisticated algorithms. These algorithms evaluate properties such as sequence conservation, surface accessibility, antigenicity, and non-allergenicity. nih.govnih.gov

Several computational tools are integral to this process. Servers can predict the antigenicity of a protein sequence, helping to determine its suitability as a vaccine candidate. nih.gov Furthermore, tools are used to ensure the predicted epitopes are non-allergenic to humans and non-toxic. nih.gov Physicochemical characteristics, such as molecular weight and theoretical isoelectric point (pI), are also calculated to assess the protein's suitability for expression and purification in laboratory settings. nih.gov By combining these predictions, researchers can construct a multi-epitope vaccine candidate that incorporates the most promising epitopes, often linked together and combined with adjuvants to enhance immunogenicity and stability. nih.govnih.gov This in silico approach significantly narrows down the number of potential epitopes that need to be validated through more resource-intensive in vitro and in vivo experiments.

Prediction Target Bioinformatic Approach / Tools Purpose
T-Cell EpitopesAlgorithms analyzing binding affinity to MHC class I and class II molecules.To identify peptide fragments that can stimulate cytotoxic T-lymphocyte (CTL) and T-helper (Th) cell responses.
B-Cell EpitopesAnalysis of surface accessibility, hydrophilicity, and secondary structure.To identify regions on the protein surface likely to be recognized by antibodies.
AntigenicityVaxiJen v2.0, ANTIGENproTo predict the overall ability of the protein or its epitopes to provoke an immune response. nih.gov
AllergenicityAllerTOP v2.0, AllergenFPTo ensure the predicted epitopes are unlikely to cause an allergic reaction in humans. nih.gov
Physicochemical PropertiesProtparamTo determine characteristics like molecular weight, stability, and isoelectric point for downstream applications. nih.gov

Subcellular Localization Prediction

Determining the subcellular localization of Protein 60K is essential for understanding its function and its interactions with host cell components during infection. Both computational and experimental methods are employed for this purpose.

Computationally, advanced methods can predict a protein's location based on its amino acid sequence and, in some cases, cellular imagery. biorxiv.org Models like PUPS (Predictions of Unseen Proteins' Subcellular localization) utilize protein language models to analyze sequence-based targeting signals and can generalize to proteins not seen during model training. biorxiv.org These in silico predictions provide a hypothesis for where the protein might be found within the host cell or the bacterium itself.

Experimentally, the localization of chlamydial proteins is confirmed using genetic tools and microscopy. nih.gov A common strategy involves creating a fusion protein by attaching an epitope tag, such as a Flag tag, to the C-terminus of the Protein 60K sequence. nih.gov This construct is then expressed in Chlamydia trachomatis, which is used to infect a suitable host cell line, such as HeLa cells. nih.gov Following infection, the cells are fixed, permeabilized, and stained with antibodies specific to the epitope tag. Immunofluorescence microscopy is then used to visualize the location of the tagged protein. nih.gov This approach can determine if Protein 60K remains associated with the bacteria within the inclusion, is secreted into the host cell cytosol, or is integrated into the inclusion membrane, which separates the bacterium from the host cell cytoplasm. nih.gov

Methodology Description Key Outcomes
Computational Prediction Utilizes algorithms and protein language models (e.g., PUPS) to analyze the amino acid sequence for localization signals. biorxiv.orgProvides a predicted subcellular location (e.g., cytoplasm, membrane, secreted) to guide experimental work.
Epitope Tagging & Fusion Proteins The gene for Protein 60K is cloned with a sequence for an epitope tag (e.g., Flag tag). nih.govCreates a modified protein that can be specifically detected with commercial antibodies.
Immunofluorescence Microscopy Infected host cells (e.g., HeLa cells) expressing the tagged protein are stained with fluorescently-labeled antibodies and visualized with a confocal microscope. nih.govProvides direct visual evidence of the protein's location within the cell during different stages of infection.

In Vitro and Animal Model Studies for Protein 60K Research

In vitro and animal model studies are indispensable for investigating the immunological role and pathogenic consequences of Chlamydia trachomatis Protein 60K (Hsp60). nih.govnih.gov These studies bridge the gap between computational predictions and clinical relevance in humans.

In vitro studies often utilize peripheral blood mononuclear cells (PBMCs) from individuals with and without a history of C. trachomatis infection. nih.govnih.gov In these assays, PBMCs are stimulated with purified recombinant chlamydial Protein 60K. Researchers then measure cellular and molecular responses, such as lymphocyte proliferation and the secretion of key cytokines like interferon-gamma (IFN-γ) and interleukin-10 (IL-10). nih.govnih.gov Studies have shown that a positive proliferative response of PBMCs to Protein 60K is more common in women with C. trachomatis-associated tubal factor infertility (TFI). nih.gov Furthermore, the production of IFN-γ by PBMCs when stimulated with Protein 60K has been strongly correlated with protection against subsequent infection, suggesting it is a key component of the protective immune response. nih.gov

Animal models, including mice, guinea pigs, and pigs, are crucial for studying the pathogenesis of C. trachomatis infection in a complex living system. nih.govnih.govfrontiersin.org Mice are the most commonly used model due to their low cost, ease of handling, and the availability of numerous inbred and knockout strains. nih.gov Research using these models has demonstrated that Protein 60K is a central factor in the immunopathology associated with chronic or repeated infections. nih.gov For instance, in guinea pigs previously sensitized to C. trachomatis, direct application of chlamydial Protein 60K to the conjunctivae elicited a severe hypersensitivity inflammatory response. nih.gov This suggests that a significant portion of the tissue damage seen in chlamydial disease may be an immunopathological consequence of the host's own immune response to the persistent expression of Protein 60K. nih.gov

Study Type Model/System Key Research Findings Related to Protein 60K Reference
In VitroHuman Peripheral Blood Mononuclear Cells (PBMCs)Stimulation with Protein 60K induces IFN-γ production, which correlates with protection against infection. nih.gov
In VitroHuman PBMCs from women with tubal factor infertility (TFI)Protein 60K stimulation leads to prominent IL-10 secretion and lymphocyte proliferation, suggesting a role in immunopathogenesis. nih.gov
Animal ModelGuinea PigSensitization to Protein 60K leads to a severe mononuclear, hypersensitivity inflammatory response upon challenge. nih.gov
Animal ModelMouseUsed to study chlamydial pathogenic mechanisms and evaluate vaccine candidates, including those based on conserved proteins. frontiersin.org

Translational Research Applications Focused on Protein 60k, Chlamydia Trachomatis

Antigenic Potential for Vaccine Development Research

The development of a vaccine against Chlamydia trachomatis is a global health priority, and Protein 60K has been identified as a promising candidate antigen. ontosight.ainih.gov Its role in the initial stages of infection and its immunogenic properties make it a key target for vaccine research. ontosight.ai

The identification of specific regions of a protein that are recognized by the immune system, known as immunodominant epitopes, is a critical step in designing effective subunit vaccines. For Protein 60K, also known as Hsp60, research has focused on pinpointing these epitopes to elicit a protective immune response.

Studies have utilized various approaches to identify these key regions. For instance, a study involving women with PCR-confirmed C. trachomatis infection led to the discovery of 38 novel human host-dependent antigens from 20 immunodominant C. trachomatis proteins, including Hsp60. nih.gov This research used a library of 271 peptide antigens predicted to contain B cell epitopes to screen sera from infected individuals. nih.gov Another approach has been the use of proteome microarrays to identify dominant antigens recognized by IgG antibodies after immunization in animal models. nih.gov While this particular study identified seven dominant antigens, it also included the 60-kDa cysteine-rich protein as a known immunogenic protein for comparison. nih.gov

The major outer membrane protein (MOMP) has also been a major focus of epitope mapping, with studies identifying conserved neutralizing epitopes within its variable domains. mdpi.com For example, the conserved epitope TTLNPTIAG in variable domain 4 (VD4) of MOMP is recognized by monoclonal antibodies that can neutralize multiple C. trachomatis serovars. mdpi.com While not directly part of Protein 60K, this highlights the strategies used to identify crucial epitopes for vaccine design.

The table below summarizes key findings related to the identification of immunodominant epitopes in Chlamydia trachomatis proteins, including Hsp60.

ProteinEpitope TypeKey Findings
Hsp60 (Protein 60K) B cell epitopesIdentified as one of 20 immunodominant proteins containing novel human host-dependent antigens. nih.gov
Various C. trachomatis proteins IgG-binding antigensSeven dominant antigens (TC0052, TC0189, TC0582, TC0660, TC0726, TC0816, and TC0828) were identified using proteome microarrays in immunized mice. nih.gov
MOMP Neutralizing epitopeThe conserved TTLNPTIAG epitope in VD4 is a target for broadly neutralizing antibodies. mdpi.com

To enhance the breadth and efficacy of a Chlamydia trachomatis vaccine, researchers are exploring multi-component strategies that combine several antigens. The rationale behind this approach is to induce a robust and multifaceted immune response, targeting different stages of the chlamydial life cycle and overcoming the limitations of single-antigen vaccines.

Several studies have investigated the immunogenicity and protective efficacy of combining different antigens and vaccine platforms. nih.govfrontiersin.org One such study in a non-human primate model evaluated various prime-boost immunization schedules using a combination of protein antigens (like CTH522), DNA vaccines, and viral vectors expressing chlamydial proteins. nih.govfrontiersin.org The results demonstrated that all tested multi-component regimens were immunogenic, inducing both cellular and humoral immune responses. nih.govfrontiersin.org

A particularly effective strategy involved priming with a DNA vaccine and boosting with the CTH522 protein antigen adjuvanted with CAF01. nih.gov This regimen led to a balanced CD4/CD8 T cell response and accelerated clearance of the infection following a genital challenge. nih.gov The CTH522 protein itself is a fusion of several chlamydial antigens, highlighting the multi-component approach at the molecular level.

The table below details some of the multi-component vaccine strategies that have been investigated.

Vaccine ComponentsAdjuvantKey Outcomes in Animal Models
DNA prime, CTH522 protein boostCAF01Accelerated bacterial clearance, balanced CD4/CD8 T cell response. nih.gov
CTH522 proteinCAF01 or Aluminium hydroxideInduced a strong multifunctional CD4 T cell response and high levels of specific IgG. nih.govnih.gov
MOMP DNA and vector antigens (HuAd5 MOMP, MVA MOMP)None specifiedInduced both CD4 and CD8 T cell responses. nih.gov
Consensus MOMP antigen (DAMP regimen)Not specifiedSignificantly reduced chlamydial load at day 3 post-challenge. frontiersin.org

Animal models are indispensable for evaluating the safety and efficacy of vaccine candidates before they can be tested in humans. nih.gov Various animal models, including mice, guinea pigs, and non-human primates, have been used to study Chlamydia trachomatis infections and test potential vaccines. nih.govfrontiersin.org

Preclinical studies have demonstrated that vaccination with Protein 60K, often as part of a multi-component vaccine, can induce significant immune responses. In a non-human primate model, immunization with the multi-component protein vaccine CTH522, which includes elements related to chlamydial heat shock proteins, resulted in robust systemic IgG responses and a multifunctional CD4 T cell response. nih.govnih.gov These immune responses were associated with accelerated clearance of the infection. nih.gov

Mouse models have also been extensively used to screen for protective chlamydial antigens. nih.gov In one study, various immunization regimens were used to evaluate 106 chlamydial antigens. nih.gov While this specific study did not highlight Protein 60K as a top performer in reducing infection, it underscores the importance of the animal model and immunization route in determining vaccine efficacy. nih.gov Another study in mice showed that a prime-boost regimen with a consensus MOMP antigen significantly reduced the chlamydial burden early in the infection. frontiersin.org

The following table summarizes key findings from preclinical immunogenicity studies in different animal models.

Animal ModelVaccine Antigen/StrategyKey Immunological FindingsProtective Efficacy
Non-human primate (Macaca fascicularis)Multi-component prime-boost with CTH522Strong IgG and multifunctional CD4 T cell responses. nih.govnih.govAccelerated clearance of genital infection. nih.gov
Mouse (BALB/c)Consensus MOMP antigen (DAMP regimen)Not detailedSignificant reduction in chlamydial load at day 3 post-challenge. frontiersin.org
Mouse106 different chlamydial antigensVaried responses, some antigens reduced infection while others exacerbated it. nih.govTwo antigens significantly reduced genital chlamydial burden. nih.gov

Biomarker Research for Disease Progression and Persistence

Protein 60K, or chlamydial Hsp60, is a key player in the immunopathology of Chlamydia trachomatis infections and is being investigated as a potential biomarker for disease progression and persistence. nih.gov Persistent infections, where the bacteria enter a non-replicative but viable state, are linked to chronic inflammation and severe sequelae such as pelvic inflammatory disease and infertility. nih.govnih.gov

Studies have shown a strong correlation between the immune response to Hsp60 and the clinical outcomes of chlamydial infections. In a prospective cohort study of women at high risk for C. trachomatis infection, the production of interferon-gamma (IFN-γ) by peripheral blood mononuclear cells when stimulated with chlamydial Hsp60 was strongly correlated with protection against new infections. nih.gov This suggests that a specific immune response to Hsp60 can be a marker of protective immunity.

Conversely, an antibody response to Hsp60 has been associated with negative outcomes. For instance, serum antibody response to the 60-kDa chlamydial heat-shock protein is linked to scarring trachoma. nih.gov Similarly, the presence of IgA antibodies against chlamydial Hsp60 in the cervix has been correlated with failed in vitro fertilization cycles. nih.gov

The table below summarizes the association of Protein 60K (Hsp60) with different aspects of C. trachomatis infection.

BiomarkerAssociationClinical Significance
IFN-γ response to Hsp60Protection against incident infection. nih.govPotential correlate of protective immunity. nih.gov
Serum antibody to Hsp60Scarring trachoma. nih.govMarker for risk of trachoma-related complications. nih.gov
Cervical IgA to Hsp60Failure to become pregnant after in vitro fertilization. nih.govPotential indicator of reproductive complications. nih.gov

Research into Protein 60K as a Molecular Target for Intervention Strategies

Given its critical functions in the chlamydial life cycle, Protein 60K is being explored as a molecular target for novel therapeutic interventions beyond vaccines. ontosight.ai Understanding the specific mechanisms by which this protein facilitates infection can pave the way for new drugs that inhibit its function. ontosight.ai

Protein 60K is involved in the adhesion of C. trachomatis to host cells, a crucial first step in the infection process. ontosight.ai Targeting this interaction could prevent the bacteria from entering host cells and establishing an infection. Furthermore, Protein 60K is thought to be involved in immune evasion strategies, helping the bacterium to hide from the host's immune system. ontosight.ai Interfering with these evasion mechanisms could make the bacteria more susceptible to immune clearance.

Research in this area is ongoing, with the goal of developing therapies that can either prevent infection or treat existing infections, including persistent forms that are difficult to eradicate with conventional antibiotics. ontosight.ai The high level of sequence homology of the 60 kDa cysteine-rich protein across different C. trachomatis serovars suggests that an intervention targeting this protein could be broadly effective. nih.gov

Q & A

Q. What methodologies are recommended for detecting C. trachomatis HSP-60 in clinical or experimental samples?

Enzyme-linked immunosorbent assay (ELISA) using monoclonal or polyclonal antibodies specific to HSP-60 epitopes is a primary method for quantification. For instance, studies have validated ELISA protocols using recombinant HSP-60 to detect IgG antibodies in serum, with sensitivity optimized by adjusting antigen concentrations and blocking agents to reduce cross-reactivity . Immunoblotting with monoclonal antibodies offers higher specificity for distinguishing HSP-60 from other chlamydial proteins like MOMP, particularly in time-course infection models .

Q. How does HSP-60 expression vary during the C. trachomatis developmental cycle?

HSP-60 synthesis begins early in the reticulate body (RB) phase, detectable by 18–30 hours post-infection using [³⁵S]cysteine labeling or immunoblotting. Its expression peaks during RB-to-elementary body (EB) transformation (48–72 hours), coinciding with increased disulfide cross-linking of outer membrane proteins. In contrast, MOMP synthesis initiates earlier (12–18 hours) but declines as HSP-60 shedding intensifies, suggesting divergent regulatory mechanisms .

Q. What is the role of HSP-60 in chronic C. trachomatis infections?

During persistence, HSP-60 is overproduced while structural proteins (e.g., MOMP) are downregulated. This shift promotes immune evasion by diverting host responses toward HSP-60, which shares homology with human HSP-60. Cross-reactivity may trigger autoimmune damage in fallopian tubes, contributing to scarring and infertility .

Advanced Research Questions

Q. How can experimental models resolve contradictions in HSP-60 expression dynamics across cell types?

Discrepancies in HSP-60 shedding kinetics—e.g., earlier peaks in HEp-2 cells (72 hours) versus trophoblasts (delayed)—highlight the need for comparative studies using standardized infection multiplicities (MOIs) and synchronized cultures. Dual-labeling techniques (e.g., [³⁵S]cysteine for de novo synthesis and immunofluorescence for localization) can clarify cell-type-specific regulatory pathways .

Q. What strategies address conflicting data on HSP-60's role in protective versus pathogenic immunity?

While HSP-60 antibodies correlate with scarring sequelae (e.g., pelvic inflammatory disease), animal models show partial protection against reinfection. To dissect this duality, researchers should:

  • Use HLA-transgenic mice to evaluate genetic predisposition to autoimmune responses .
  • Employ conditional HSP-60 knockdown strains to isolate its immunomodulatory effects from other virulence factors .

Q. How does HSP-60 interact with host proteins during persistent infection?

Co-immunoprecipitation and yeast two-hybrid screens have identified interactions between HSP-60 and host proteins involved in apoptosis (e.g., Bcl-2 family members) and inflammation (e.g., Toll-like receptor 4). CRISPR-Cas9 knockout of these host factors in HeLa or primary fallopian tube epithelial cells can validate functional pathways .

Q. What experimental designs improve the translational relevance of HSP-60 studies?

  • Longitudinal human cohorts : Track HSP-60 antibody titers and cytokine profiles (e.g., IFN-γ, IL-10) in serially collected samples from patients with resolved versus recurrent infections .
  • Non-human primates : Mimic chronic pelvic inflammatory disease using repeated low-dose intravaginal challenges, with histopathology and HSP-60 staining to assess tubal damage .

Q. How is disulfide cross-linking of HSP-60 regulated during EB maturation?

Pulse-chase experiments with cysteine analogs (e.g., iodoacetamide) and redox-sensitive dyes (e.g., monobromobimane) can map cross-linking kinetics. Inhibitors of bacterial thioredoxin reductase (e.g., auranofin) may distinguish enzymatic versus host-derived oxidation mechanisms .

Methodological Considerations

  • Cell culture models : Primary human trophoblasts or fallopian tube epithelial cells better replicate in vivo HSP-60 shedding than immortalized lines (e.g., HEp-2) .
  • Ethical compliance : Natural history studies must prioritize informed consent and minimize invasive procedures (e.g., using serum biomarkers instead of repeated biopsies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.